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molecular formula C9H8BrFO2 B8803311 2-Bromo-3-(4-fluorophenyl)propanoic acid

2-Bromo-3-(4-fluorophenyl)propanoic acid

Cat. No. B8803311
M. Wt: 247.06 g/mol
InChI Key: AVZQUBVTIHNGRC-UHFFFAOYSA-N
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Patent
US05981529

Procedure details

To a cooled (0° C., ice/salt bath) solution of DL-4-fluorophenylalanine (5.0 g, 27.0 mmol) and potassium bromide (10.65 g, 90.0 mmol) in 3M sulphuric acid (45 ml) was added sodium nitrite (2.64 g, 38.0 mmol) portionwise over a 0.5 h period. The mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h. The mixture was diluted with water (50 ml) and extracted with ether (2×75 ml). The combined extracts were washed with water (2×75 ml), dried (MgSO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (95:5:1) to give the title-acid (3.77 g, 56%), δ(250 MHz, CDCl3) 3.22 (1H, dd, J=14.3 and 7.2 Hz, CH of CH2), 3.43 (1H, dd, J=14.3 and 8.1 Hz, CH of CH2), 4.38 (1H, dd, J=7.2 and 8.1 Hz, CH), 6.98-7.31 (4H, m, Ar--H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][CH:8](N)[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([F:13])[CH:2]=1.[Br-:14].[K+].N([O-])=O.[Na+]>S(=O)(=O)(O)O.O>[Br:14][CH:8]([CH2:7][C:6]1[CH:5]=[CH:4][C:3]([F:13])=[CH:2][CH:1]=1)[C:9]([OH:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC(=CC=C1CC(C(=O)O)N)F
Name
Quantity
10.65 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×75 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (95:5:1)
CUSTOM
Type
CUSTOM
Details
to give the title-acid (3.77 g, 56%), δ(250 MHz, CDCl3) 3.22 (1H, dd, J=14.3 and 7.2 Hz, CH of CH2), 3.43 (1H, dd, J=14.3 and 8.1 Hz, CH of CH2), 4.38 (1H, dd, J=7.2 and 8.1 Hz, CH), 6.98-7.31 (4H, m, Ar--H)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)O)CC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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